3-Keto Fluvastatin Sodium Salt

Beschreibung

Eigenschaften

IUPAC Name |

sodium;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKFKRIRLAAVPV-CALJPSDSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C3=CC=C(C=C3)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FNNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857907 |

Source

|

| Record name | Sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331643-17-4 |

Source

|

| Record name | 3-Keto fluvastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331643174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-KETO FLUVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9G3ZJQ834 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Keto Fluvastatin Sodium Salt (CAS 1331643-17-4): Synthesis, Characterization, and Analytical Control

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Situating 3-Keto Fluvastatin in the Pharmaceutical Landscape

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, plays a pivotal role in managing hypercholesterolemia.[1] Its mechanism of action involves the competitive inhibition of the rate-limiting step in cholesterol biosynthesis.[1] The quality and purity of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. 3-Keto Fluvastatin Sodium Salt, identified by the CAS number 1331643-17-4, is recognized as a significant process-related impurity and an oxidative degradation product of Fluvastatin.[2][3] Its presence in the final drug product must be meticulously controlled to adhere to the stringent limits set by regulatory bodies, typically guided by ICH Q3A/B principles.[2][4]

This technical guide provides an in-depth exploration of this compound, offering insights into its formation, proposed synthesis for use as a reference standard, comprehensive characterization, and robust analytical control strategies. The information presented herein is intended to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to effectively manage this critical impurity.

Physicochemical Properties and Structural Elucidation

3-Keto Fluvastatin is structurally analogous to the parent drug, with the key difference being the oxidation of the hydroxyl group at the C3 position of the heptenoic acid side chain to a ketone. This seemingly minor modification significantly alters the molecule's polarity and, consequently, its chromatographic behavior.[2]

| Property | Value | Source |

| CAS Number | 1331643-17-4 | [5] |

| Molecular Formula | C₂₄H₂₃FNNaO₄ | [5] |

| Molecular Weight | 431.43 g/mol | [5][6] |

| IUPAC Name | Sodium (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate | [2] |

| Alternate Names | 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt | [5] |

| Nature | Process-related and oxidative degradation impurity of Fluvastatin | [2][3] |

Genesis and Synthesis: From Impurity to Reference Standard

The formation of 3-Keto Fluvastatin is primarily attributed to oxidative stress during the synthesis, purification, or storage of Fluvastatin.[3] The secondary alcohol at the C3 position is susceptible to oxidation, leading to the corresponding ketone. While its presence in the API is undesirable, the controlled synthesis of high-purity 3-Keto Fluvastatin is essential for its use as a reference standard in analytical method development and validation.

Proposed Synthetic Pathway

A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, based on established principles of organic chemistry, a plausible route involves the selective oxidation of the C3 hydroxyl group of a protected Fluvastatin derivative, followed by deprotection and salt formation.

Experimental Protocol (Hypothetical)

Step 1: Protection of the Carboxylic Acid

-

Dissolve Fluvastatin Sodium in a suitable solvent (e.g., dichloromethane).

-

Convert the sodium salt to the free acid by acidification (e.g., with dilute HCl) and extract into an organic solvent.

-

Protect the carboxylic acid group, for instance, as a tert-butyl ester, to prevent side reactions during oxidation.

Step 2: Selective Oxidation of the 3-Hydroxyl Group

-

Dissolve the protected Fluvastatin in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C, depending on the chosen reagent).

-

Slowly add a selective oxidizing agent. A suitable choice would be Dess-Martin periodinane or a Swern oxidation protocol, which are known for their mild conditions and high selectivity for the oxidation of primary and secondary alcohols.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quench the reaction and work up the mixture to isolate the crude protected 3-Keto Fluvastatin.

Step 3: Purification of the Protected Intermediate

-

Purify the crude product using column chromatography on silica gel to obtain the pure protected 3-Keto Fluvastatin.

Step 4: Deprotection and Salt Formation

-

Remove the protecting group from the carboxylic acid. For a tert-butyl ester, this can be achieved using an acid such as trifluoroacetic acid.

-

After deprotection, carefully neutralize the reaction mixture and isolate the 3-Keto Fluvastatin free acid.

-

Dissolve the free acid in a suitable solvent (e.g., ethanol) and treat with one equivalent of sodium hydroxide or sodium bicarbonate solution to form the sodium salt.

-

Isolate the final product, this compound, by precipitation or lyophilization.

Analytical Characterization and Quality Control

A robust analytical strategy is crucial for the detection, identification, and quantification of 3-Keto Fluvastatin in the Fluvastatin API and its formulations. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone for the analysis of Fluvastatin and its impurities. One such method has been developed for the simultaneous analysis of Fluvastatin and five of its impurities, including 3-keto-5-hydroxy Fluvastatin.[7]

Illustrative HPLC Method Parameters:

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v)[7] or a gradient elution with a buffered aqueous phase and an organic modifier. |

| Flow Rate | 0.6 mL/min[7] |

| Detection Wavelength | 242 nm[7] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

In such a reversed-phase HPLC system, 3-Keto Fluvastatin, being more polar than Fluvastatin due to the loss of a hydroxyl group and the introduction of a keto group, is expected to have a shorter retention time. The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness for the quantification of 3-Keto Fluvastatin.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification and structural confirmation, LC-MS and NMR are indispensable.

-

LC-MS/MS: This technique is highly sensitive and specific for identifying impurities. In the positive ion mode, the protonated molecule [M+H]⁺ of 3-Keto Fluvastatin would be observed. The fragmentation pattern in MS/MS would differ from that of Fluvastatin due to the presence of the ketone. For ketones, a major fragmentation pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group.[8] A detailed study of the fragmentation of a certified reference standard is necessary to establish a library for routine identification.

-

NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for the structural elucidation of the impurity. In the ¹H NMR spectrum of 3-Keto Fluvastatin, the signal corresponding to the proton attached to the hydroxyl-bearing carbon (C3) in Fluvastatin would be absent. The adjacent methylene protons would likely show a different chemical shift and coupling pattern. In the ¹³C NMR spectrum, the resonance for the C3 carbon would shift significantly downfield, appearing in the characteristic region for a ketone carbonyl carbon. A complete spectral assignment requires the analysis of a purified sample of the impurity.

Forced Degradation Studies

To understand the degradation pathways of Fluvastatin and to ensure the stability-indicating nature of the analytical methods, forced degradation studies are performed.[9] Fluvastatin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[9] The formation of 3-Keto Fluvastatin is expected to be prominent under oxidative stress conditions (e.g., exposure to hydrogen peroxide). Analysis of the stressed samples by a validated HPLC method helps to track the formation of degradation products and confirm that they are well-resolved from the parent drug and from each other.

Conclusion and Future Perspectives

This compound is a critical impurity in the manufacturing of Fluvastatin that requires diligent control and monitoring. This guide has provided a comprehensive overview of its properties, a proposed synthetic approach for its preparation as a reference standard, and a framework for its analytical characterization and control. A thorough understanding of the formation and behavior of this impurity is essential for ensuring the quality, safety, and efficacy of Fluvastatin-containing drug products. Future work in this area could focus on the development of more efficient and selective synthetic routes for the reference standard and the exploration of advanced analytical techniques for its trace-level detection and quantification.

References

-

Fluvastatin Impurities and Related Compound. Veeprho. [Link]

-

development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD. [Link]

-

Fluvastatin-impurities. Pharmaffiliates. [Link]

-

Fluvastatin Impurity 11. SynZeal. [Link]

-

3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Veeprho. [Link]

-

3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Veeprho. [Link]

-

A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. [Link]

-

Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Forced degradation studies of rosuvastatin and ezetimibe | Download Table. ResearchGate. [Link]

-

Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry. [Link]

-

Forced degradation study of statins: A review. ResearchGate. [Link]

- Process for preparation of statins with high syn to anti ratio.

-

Forced degradation. Scientific Research Publishing. [Link]

-

Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. [Link]

-

3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Veeprho. [Link]

-

Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Elektronische Hochschulschriften der LMU München. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. Allmpus. [Link]

-

Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

(3R,5R)-3,5-dihydroxyhept-6-enoic acid. PubChem. [Link]

-

Selective Oxidation of α,β‐Unsaturated Alcohols With Lyophilisates of Bjerkandera adusta. ChemBioEng Reviews. [Link]

-

NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. MDPI. [Link]

-

Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PubMed Central. [Link]

-

Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. PubMed. [Link]

-

(PDF) Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. ResearchGate. [Link]

-

3,5-Dihydroxyhept-3-enoic acid | C7H12O4 | CID 154455002. PubChem. [Link]

-

2,2-Dihydroxyhept-6-enoic acid | C7H12O4 | CID 21612484. PubChem. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. ijnrd.org [ijnrd.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biopharminternational.com [biopharminternational.com]

An In-Depth Technical Guide to the Chemical Properties of 3-Keto Fluvastatin Sodium Salt

Introduction

3-Keto Fluvastatin Sodium Salt is a significant process-related impurity and oxidative degradation product of Fluvastatin, a widely prescribed synthetic HMG-CoA reductase inhibitor used for the management of hypercholesterolemia.[1][2][3] The presence and control of this impurity are of paramount importance in the pharmaceutical industry to ensure the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is characterized by the oxidation of the secondary alcohol at the 3-position of the heptenoic acid side chain of Fluvastatin to a ketone. This structural modification significantly alters the polarity and physicochemical properties of the molecule compared to the parent drug.

Table 1: Chemical Identifiers of this compound and its Free Base

| Property | This compound | 3-Keto Fluvastatin (Free Base) |

| CAS Number | 1331643-17-4[1][4][5] | 1331822-02-6[3][6] |

| Molecular Formula | C24H23FNNaO4[1][4][5] | C24H24FNO4[3][6] |

| Molecular Weight | 431.43 g/mol [1][4][5] | 409.4 g/mol [6] |

| IUPAC Name | Sodium (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate[1] | (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid[3][6] |

| Synonyms | 3-Keto Fluvastatin Sodium | 3-Keto Fluvastatin |

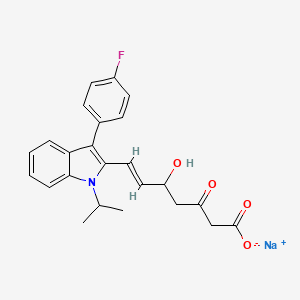

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of a ketone group in place of a hydroxyl group at the 3-position alters the molecule's polarity, which in turn affects its solubility, stability, and chromatographic behavior.

Table 2: Physicochemical Properties of 3-Keto Fluvastatin and Parent Compound

| Property | This compound | 3-Keto Fluvastatin (Free Base) | Fluvastatin Sodium (Parent Drug) |

| Appearance | Off-white solid | Data not available | White to pale yellow powder, hygroscopic |

| Solubility | Soluble in Methanol-DMSO mixtures[7] | Data not available | Soluble in water, ethanol, and methanol[8] |

| Melting Point | Data not available | Data not available | 194-197 °C[8] |

| pKa | Data not available | Data not available | 4.5[8] |

| XLogP3 | Data not available | 3.6[6] | 3.5 (for free acid) |

| Stability | Light sensitive[9] | Can form during storage[3] | Unstable in acidic conditions and during storage[3][10] |

Spectroscopic Characterization

While comprehensive, publicly available spectroscopic data for this compound is limited, the following provides an expected spectroscopic profile based on its structure and data for the parent compound.

-

UV-Vis Spectroscopy: this compound is expected to exhibit a UV spectrum with absorbance maxima similar to Fluvastatin, which has λmax at approximately 233 nm and 305 nm.[1] However, the introduction of the keto group might cause a slight shift in the absorbance wavelength and intensity. The USP monograph for Fluvastatin Sodium suggests monitoring 3-hydroxy-5-keto fluvastatin at a different wavelength (365 nm) compared to other impurities (305 nm), indicating a potential shift in its UV absorption.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic C=O stretching vibration for the newly formed ketone, in addition to the other functional group signals present in Fluvastatin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signals corresponding to the CH-OH group in Fluvastatin would be absent. The protons adjacent to the new ketone at the 3-position would likely show a downfield shift.

-

¹³C NMR: A new signal corresponding to the ketone carbonyl carbon would be expected to appear in the downfield region (typically 190-220 ppm). The signal for the carbon previously attached to the hydroxyl group would also shift.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound. Fragmentation patterns would be indicative of the 3-keto structure.

Synthesis and Formation

3-Keto Fluvastatin is primarily formed as a process-related impurity during the synthesis of Fluvastatin and as a degradation product upon storage.[1][2][3]

Caption: Formation of 3-Keto Fluvastatin from Fluvastatin via oxidation.

The formation of this impurity is attributed to the oxidation of the 3-hydroxyl group of the heptenoic acid side chain.[3] Forced degradation studies on statins have shown their susceptibility to various stress conditions, including oxidative stress.[1][4]

Control Strategies: To minimize the formation of 3-Keto Fluvastatin, several control strategies can be implemented during the manufacturing process and storage of Fluvastatin:[2][3]

-

Optimization of Reduction Steps: Careful control of the reduction steps during the synthesis of the dihydroxy acid side chain.

-

Inert Atmosphere: Conducting synthesis and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Antioxidant Inclusion: The use of antioxidants in the formulation.

-

Validated Purification Methods: Implementation of robust purification techniques to effectively remove this impurity.

Analytical Methodologies

The detection and quantification of this compound as an impurity in Fluvastatin drug substance and product are crucial for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique employed.

Experimental Protocol: HPLC Method for Fluvastatin and its Impurities

This protocol is a composite based on published methods for Fluvastatin and its degradation products.[10][11] Method validation according to ICH guidelines is essential for its application in a GMP environment.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A reported isocratic mobile phase is a mixture of methanol and 0.10 M ammonium acetate (70:30, v/v).[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detector: UV detector set at an appropriate wavelength. While 242 nm and 305 nm are used for Fluvastatin and some impurities, 3-Keto Fluvastatin may require monitoring at a different wavelength, such as 365 nm, for optimal detection.

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by further dilution.

-

Sample Solution: Accurately weigh and dissolve the Fluvastatin drug substance or a powdered tablet sample in the solvent.

-

-

Procedure:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

-

Caption: Workflow for the HPLC analysis of 3-Keto Fluvastatin impurity.

Pharmacology and Toxicology

There is a lack of specific pharmacological and toxicological data for this compound in the public domain. However, as an impurity in a widely used drug, its potential for biological activity and toxicity must be considered. The general principle in pharmaceutical development is that impurities should be controlled to the lowest possible levels.

The toxicological profile of the parent drug, Fluvastatin, is well-characterized, with the most common side effects being myopathy and, in rare cases, rhabdomyolysis and liver injury.[13][14][15] Without specific data, it is prudent to assume that structurally similar impurities may have similar or other adverse effects. Regulatory guidelines require that impurities above a certain threshold be qualified through toxicological studies.

Regulatory Context and Impurity Control

The control of impurities in active pharmaceutical ingredients (APIs) and drug products is governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities.[7][16][17]

-

Reporting Threshold: The level at which an impurity must be reported.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity's safety must be established.

-

-

ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that arise during the manufacturing and storage of the final drug product, including degradation products.[16][17]

Pharmaceutical manufacturers must establish appropriate specifications for impurities like this compound in both the drug substance and the final product, with acceptance criteria justified by data from batch analyses, stability studies, and, if necessary, toxicological assessments.

Conclusion

This compound is a critical impurity of Fluvastatin that requires careful monitoring and control. Its formation through oxidation necessitates robust manufacturing processes and appropriate storage conditions. While specific physicochemical and toxicological data for this impurity are not extensively available in the public literature, the analytical methodologies for its detection and quantification are established. This technical guide provides a foundational understanding of the chemical properties of this compound to aid researchers and drug development professionals in ensuring the quality and safety of Fluvastatin-containing pharmaceuticals.

References

-

Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

-

GSRS. (n.d.). 3-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

- Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Majed, A. A. (2011). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Chilean Chemical Society, 56(4), 894-900.

- Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Majed, A. A. (2011). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Chilean Chemical Society, 56(4), 894-900.

- Kashyap, N., Mathur, A., & Pandit, S. (2024). DEVELOPMENT & VALIDATION OF STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF CHROMATOGRAPHIC PURITY OF FLUVASTATIN SODIUM. International Journal of Novel Research and Development, 9(8).

-

Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

-

PubChem. (n.d.). 3-Keto fluvastatin. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluvastatin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

-

Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Retrieved from [Link]

- Al-Ghannam, S. M., & El-Nahhal, Y. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26.

- Plant Archives. (2020). PREFORMULATION STUDIES OF FLUVASTATIN SODIUM WITH POLYVINYL PYROLLIDONE K-30 AND POLYETHYLENE GLYCOL 6000. 20(2), 4363-4369.

-

FDA. (2012). Important safety label changes to cholesterol-lowering statin drugs. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Fluvastatin Sodium. Retrieved from [Link]

- Reddy, P. S., Reddy, P. M., & Reddy, P. P. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174.

-

AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

-

Therapeutic Goods Administration. (2013). Complying with requirements relating to impurities in prescription medicines. Retrieved from [Link]

-

Allmpus. (n.d.). fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. Retrieved from [Link]

-

SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]

- Singh, S., & Kumar, V. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(6), 811-824.

- Kumar, N., Sangeetha, D., & Reddy, P. G. (2012). LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development. Journal of Pharmaceutical and Biomedical Analysis, 62, 97-111.

- Abdel-Aziz, O., & El-Gizawy, S. M. (2015). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 7(12), 5023-5032.

-

ResearchGate. (n.d.). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products | Request PDF. Retrieved from [Link]

-

SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

- National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Fluvastatin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. oarjpublication.com [oarjpublication.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluvastatin - Wikipedia [en.wikipedia.org]

- 14. assets.hpra.ie [assets.hpra.ie]

- 15. Fluvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 17. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Keto Fluvastatin Sodium Salt

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Keto Fluvastatin Sodium Salt, a critical process-related and oxidative degradation impurity of the cholesterol-lowering agent, Fluvastatin.[1][2] As the control of such impurities is paramount for ensuring the safety, efficacy, and stability of the active pharmaceutical ingredient (API), this document is designed for researchers, analytical scientists, and drug development professionals. We will explore a plausible laboratory-scale synthesis for producing this impurity as an analytical reference standard, followed by a detailed exposition of the orthogonal analytical techniques required for its definitive characterization. The methodologies presented herein are grounded in established principles and are designed to meet the stringent requirements of regulatory bodies, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Imperative of Impurity Profiling in Fluvastatin Sodium

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor used extensively in the treatment of hyperlipidemia.[3] It functions by inhibiting the rate-limiting step in cholesterol biosynthesis, thereby reducing levels of low-density lipoprotein (LDL) cholesterol.[3][4] The chemical integrity of the Fluvastatin API is crucial, and its purity profile is a key quality attribute.

3-Keto Fluvastatin, with the IUPAC name sodium (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate, is formed by the oxidation of the 3-hydroxyl group on the heptenoic acid side chain of Fluvastatin.[1][2] This modification transforms the critical syn-3,5-dihydroxy functionality, which mimics the natural substrate of the HMG-CoA reductase enzyme, into a 3-keto-5-hydroxy moiety. The emergence of this impurity can occur during synthesis, purification, or storage and directly impacts the API's quality and stability.[1] Therefore, rigorous control and monitoring, guided by ICH Q3A/B principles, are essential for regulatory compliance and risk mitigation.[2] This guide provides the necessary framework for synthesizing a reference standard and implementing a robust analytical control strategy.

Section 1: Synthesis of this compound as an Analytical Reference Standard

The synthesis of an impurity reference standard is a foundational step in the development of any validated analytical method. As 3-Keto Fluvastatin is an oxidation product, its preparation involves the selective oxidation of the C3 secondary alcohol of Fluvastatin.

Synthetic Rationale and Pathway

The primary challenge in this synthesis is to selectively oxidize the C3 hydroxyl group without affecting the C5 hydroxyl group or other functionalities in the molecule. This requires the use of a mild and selective oxidizing agent. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol are well-suited for this transformation due to their high selectivity for primary and secondary alcohols under mild conditions. The subsequent step involves a simple acid-base reaction to form the desired sodium salt.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Selective Oxidation of Fluvastatin

-

Dissolve Fluvastatin free acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Causality: The use of DMP at low temperatures provides high selectivity for the oxidation of the secondary alcohol at C3 with minimal side reactions. The inert atmosphere prevents unwanted oxidative degradation from atmospheric oxygen.

-

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 20 minutes.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-Keto Fluvastatin free acid.

Step 2: Purification of the Free Acid

-

Purify the crude product using column chromatography on silica gel.

-

Rationale: A gradient elution system (e.g., ethyl acetate in hexanes) is typically required to separate the slightly more non-polar keto-acid from any unreacted Fluvastatin and other byproducts.

-

Step 3: Formation of the Sodium Salt

-

Dissolve the purified 3-Keto Fluvastatin free acid in ethanol.

-

Add one molar equivalent of 0.1 M sodium hydroxide solution dropwise while stirring.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Section 2: Comprehensive Characterization and Analytical Control Strategy

The unambiguous identification and quantification of 3-Keto Fluvastatin require an orthogonal analytical approach, employing multiple techniques that rely on different physicochemical principles. This ensures the trustworthiness and robustness of the characterization data.[1]

Chromatographic Purity and Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying 3-Keto Fluvastatin from the parent API and other related substances.[4] A stability-indicating reverse-phase method is typically developed and validated.

Detailed HPLC Protocol A typical method would be based on established protocols for Fluvastatin analysis.[5][6]

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

-

Chromatographic System: Use a standard HPLC system equipped with a UV detector.

-

Injection: Inject 10-20 µL of the prepared sample.

-

Separation & Detection: Perform the separation and detect the eluents.

-

Self-Validation: The method's validity is confirmed by achieving baseline separation between Fluvastatin and all known impurities, including 3-Keto Fluvastatin. Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure no co-elution.

-

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Industry standard for separating molecules of this polarity. |

| Mobile Phase | Acetonitrile and 0.01M Phosphate Buffer (pH 4.5) in a gradient or isocratic elution | Provides good resolution and peak shape. The pH control is critical for the ionization state of the carboxylic acids. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times by controlling viscosity. |

| Detector Wavelength | 305 nm or 242 nm | These are common absorbance maxima for Fluvastatin and its derivatives, providing high sensitivity.[4][5][6] |

Expected Results: 3-Keto Fluvastatin is expected to have a different retention time than Fluvastatin due to the change in polarity from the oxidation of the hydroxyl group.

Structural Confirmation by Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of an impurity by providing accurate molecular weight data.[2]

Methodology

-

Interface: An electrospray ionization (ESI) source is typically used, as it is well-suited for polar molecules like Fluvastatin derivatives.

-

Analysis Mode: The analysis can be run in both positive and negative ion modes to maximize information. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. In positive ion mode, the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺ can be seen.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide an accurate mass measurement, further confirming the elemental composition.

| Compound | Formula (Sodium Salt) | Molecular Weight | Ion Mode | Expected m/z |

| This compound | C₂₄H₂₃FNNaO₄ | 431.43 | ESI- | 408.15 (as [M-Na]⁻) |

| 3-Keto Fluvastatin Free Acid | C₂₄H₂₄FNO₄ | 409.45 | ESI- | 408.15 (as [M-H]⁻) |

| 3-Keto Fluvastatin Free Acid | C₂₄H₂₄FNO₄ | 409.45 | ESI+ | 410.17 (as [M+H]⁺) |

Table based on data from Pharmaffiliates and Veeprho.[2][7]

Unambiguous Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework.[1][2] Comparing the ¹H and ¹³C NMR spectra of the synthesized impurity with that of Fluvastatin reveals key differences that confirm the oxidation at the C3 position.[8]

Expected Spectral Features

-

¹H NMR: The most significant change is the disappearance of the methine proton signal (CH-OH) at the C3 position. Additionally, the protons on the adjacent carbons (C2 and C4 methylene groups) would likely experience a downfield shift due to the deshielding effect of the newly formed ketone.

-

¹³C NMR: The spectrum will show the disappearance of the C3 carbon signal from the alcohol region (~65-70 ppm) and the appearance of a new signal in the ketone carbonyl region (~200-210 ppm).

| Atom Position | Fluvastatin (Approx. δ ppm) | Expected 3-Keto Fluvastatin (Approx. δ ppm) | Rationale for Change |

| H3 | ~4.2 ppm | Signal Absent | Conversion of C-H to C=O |

| H2 / H4 | ~1.5-2.5 ppm | Shifted downfield | Deshielding effect of adjacent C=O group |

| C3 | ~68 ppm | Signal Absent | C-OH bond is gone |

| C=O (Ketone) | N/A | ~205 ppm | Appearance of new ketone carbonyl carbon |

Conclusion

The effective control of the this compound impurity is a non-negotiable aspect of modern pharmaceutical manufacturing. This guide has detailed a scientifically sound approach to this challenge, beginning with a plausible synthesis of the impurity to serve as a certified reference standard. The subsequent characterization strategy, built on the orthogonal pillars of HPLC-UV, LC-MS, and NMR, provides a robust and self-validating framework for its identification and quantification. By understanding the causality behind the formation of this impurity and implementing the rigorous analytical controls described, drug development professionals can ensure the consistent quality, safety, and stability of Fluvastatin, thereby adhering to global regulatory standards and safeguarding patient health.

References

-

Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O solution. Retrieved from [Link]

-

Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 892-897. Retrieved from [Link]

-

El-Enany, N., et al. (2001). Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 481-489. Retrieved from [Link]

-

Al-Sabha, T. N., & Al-Khafaji, M. H. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. Iraqi Journal of Pharmaceutical Sciences, 28(1), 44-51. Retrieved from [Link]

- Google Patents. (n.d.). US7662848B2 - Process for the preparation of Fluvastatin Sodium salt.

-

International Journal of Novel Research and Development. (2024). Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD, 9(8). Retrieved from [Link]

-

Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

-

ResearchGate. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fluvastatin Sodium-impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Fluvastatin Impurities and Related Compound. Retrieved from [Link]

-

SynZeal. (n.d.). Fluvastatin EP Impurity G | 101125-34-2. Retrieved from [Link]

- Google Patents. (n.d.). WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium.

-

ResearchGate. (n.d.). Mass spectrum of Fluvastatin Sodium acid degradate. Retrieved from [Link]

-

Reddy, G. P., et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Database. Retrieved from [Link]

-

Galiullina, L., et al. (2016). NMR Study of Conformational Structure of Fluvastatin and Its Complex with Dodecylphosphocholine Micelles. BioNanoScience, 6(4), 352-354. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Keto Fluvastatin Sodium Salt: A Critical Fluvastatin Impurity

Foreword

In the landscape of synthetic pharmaceuticals, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, has been pivotal in managing hypercholesterolemia.[1] However, its synthesis and stability present challenges, leading to the formation of various impurities. This guide provides a comprehensive technical overview of one such critical impurity: 3-Keto Fluvastatin Sodium Salt. We will delve into its formation, characterization, and control, offering field-proven insights and robust analytical protocols for researchers, quality control analysts, and drug development professionals dedicated to ensuring the integrity of fluvastatin products.

The Imperative of Impurity Profiling in Fluvastatin

Fluvastatin exerts its therapeutic effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis.[2] This action effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) levels in the blood.[3][4] The molecular integrity of fluvastatin is paramount to its function and safety.

The International Council for Harmonisation (ICH) provides a clear regulatory framework (specifically the Q3A and Q3B guidelines) for the control of impurities in new drug substances and products.[5][6][7] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, as even trace amounts can potentially impact the drug's quality, safety, and efficacy.[6] 3-Keto Fluvastatin is a known process-related and degradation impurity of fluvastatin, making its diligent monitoring and control a non-negotiable aspect of pharmaceutical manufacturing.[8][9]

Physicochemical Profile: this compound

Understanding the fundamental properties of an impurity is the first step toward developing effective control and analytical strategies. 3-Keto Fluvastatin is formed by the oxidation of the secondary alcohol at the 5-position of the heptenoic acid side chain of fluvastatin to a ketone. Note: While the IUPAC name indicates a 3-oxo group relative to the carboxylic acid, it corresponds to the oxidation of the 5-hydroxy position of the parent fluvastatin molecule. This structural change, as illustrated below, results in altered physicochemical properties, notably an increase in polarity, which influences its chromatographic behavior.[8]

Chemical Structures:

-

Fluvastatin Sodium: C₂₄H₂₅FNNaO₄

-

This compound: C₂₄H₂₃FNNaO₄

| Property | This compound |

| CAS Number | 1331643-17-4[4][8] |

| Molecular Formula | C₂₄H₂₃FNNaO₄[4] |

| Molecular Weight | 431.43 g/mol [4][10] |

| IUPAC Name | Sodium (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate[8] |

| Nature | Process-related and oxidative degradation impurity[8][9] |

Formation Pathways and Strategic Control

Effective control of 3-Keto Fluvastatin stems from a deep understanding of its formation mechanisms. It can arise both during the manufacturing process and upon storage.

-

Process-Related Formation: During the synthesis of fluvastatin, the side chain is often constructed using a reduction step to form the two hydroxyl groups. Incomplete or inefficient reduction of the corresponding keto-precursor can lead to the formation of 3-Keto Fluvastatin as a process-related impurity.[8][11]

-

Degradation Pathway: Fluvastatin is susceptible to oxidation. The secondary hydroxyl group can be oxidized to a ketone under various stress conditions, including exposure to oxidative agents, light, and elevated temperatures.[9][12] Studies have shown that fluvastatin is unstable during storage, and forced degradation studies confirm its sensitivity to photolytic stress.[12][13]

The following diagram illustrates the oxidative degradation pathway from Fluvastatin to 3-Keto Fluvastatin.

Causality-Driven Control Strategies: To mitigate the presence of this impurity, a multi-faceted approach is required:

-

Synthesis Optimization: The reduction step in the fluvastatin synthesis must be rigorously optimized and controlled. This includes the choice of reducing agent, reaction temperature, and pH to ensure complete conversion and minimize the formation of the keto-intermediate.[8]

-

Inert Atmosphere Processing: Handling the API and its intermediates under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation.[8][9]

-

Use of Antioxidants: For the drug product formulation, the inclusion of suitable antioxidants can be evaluated to quench free radicals and inhibit oxidative pathways.[8]

-

Controlled Storage Conditions: As fluvastatin is sensitive to light and moisture, the drug substance and final product must be stored in tight, light-resistant containers as recommended by pharmacopeial monographs.[12][14] The recommended storage is often below 30°C, protected from light and moisture.[12]

Analytical Workflows for Detection and Quantification

A robust, validated, stability-indicating analytical method is essential for accurately quantifying 3-Keto Fluvastatin. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[2]

The diagram below outlines a typical analytical workflow for impurity analysis.

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a representative method for the quantification of 3-Keto Fluvastatin in Fluvastatin Sodium drug substance. The choice of a C18 column is based on its proven efficacy in separating fluvastatin from its polar and non-polar impurities. The mobile phase composition is selected to achieve optimal resolution and peak shape.

1. Materials and Reagents:

-

Fluvastatin Sodium API (Test Sample)

-

This compound Reference Standard

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Potassium Dihydrogen Orthophosphate

-

Orthophosphoric Acid (OPA)

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 4.6 mm x 250 mm, 5 µm | Industry standard for separating compounds of moderate polarity like statins and their impurities. |

| Mobile Phase | Methanol : Phosphate Buffer (pH 4.5) | Provides good separation efficiency. The buffered aqueous component controls the ionization of the acidic analytes, ensuring consistent retention times and sharp peaks. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides a balance between resolution and run time. |

| Detection | UV at 305 nm[14][15] | Wavelength at which fluvastatin and its related impurities exhibit significant absorbance, providing good sensitivity. |

| Injection Volume | 20 µL | Standard volume for achieving good peak response without overloading the column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

3. Solution Preparation:

-

Buffer Preparation: Prepare a 10mM Potassium Dihydrogen Orthophosphate solution in water and adjust the pH to 4.5 using diluted OPA.[15]

-

Diluent: Prepare a mixture of Methanol and Water (50:50 v/v).[15]

-

Standard Solution: Accurately weigh and dissolve the 3-Keto Fluvastatin Reference Standard in the diluent to obtain a known concentration (e.g., 5 µg/mL).

-

Test Solution: Accurately weigh about 25 mg of the Fluvastatin Sodium sample, dissolve it in a 50 mL volumetric flask with the diluent, and make up to volume.[15] This results in a concentration of approximately 500 µg/mL.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Standard Solution in replicate (e.g., n=5) and verify system suitability parameters (e.g., %RSD of peak area ≤ 2.0%).

-

Inject the Test Solution.

-

Identify the 3-Keto Fluvastatin peak in the Test Solution chromatogram by comparing its retention time with that from the Standard Solution.

5. Calculation: The percentage of 3-Keto Fluvastatin is calculated using the standard external standard formula, accounting for the concentrations and peak areas. If a reference standard is unavailable, percentage can be estimated using the relative response factor (RRF) against the main fluvastatin peak, as described in pharmacopeial methods.[14]

Why this protocol is self-validating: The protocol's integrity is ensured by the system suitability test, which confirms the performance of the chromatographic system before sample analysis. The use of a specific, characterized reference standard provides direct traceability for quantification. For full validation under ICH Q2(R1), the method must be rigorously tested for specificity (in the presence of other impurities and degradants), linearity, accuracy, precision, and robustness.[16]

Regulatory Perspective and Specification Setting

The acceptable limit for 3-Keto Fluvastatin is dictated by regulatory guidelines, primarily from the ICH. The thresholds determine the level of control and documentation required.

| Threshold | ICH Q3A(R2) Guideline (for Drug Substance) | Action Required |

| Reporting | ≥ 0.05% | The impurity must be reported in regulatory submissions. |

| Identification | > 0.10% or 1.0 mg/day intake (whichever is lower) | The impurity's structure must be elucidated. |

| Qualification | > 0.15% or 1.0 mg/day intake (whichever is lower) | Toxicological data is required to demonstrate the impurity's safety at the proposed specification limit. |

| Thresholds can vary based on the maximum daily dose of the drug.[5][17] |

Setting Specifications: Based on these guidelines and typical industry practice, a specification limit for a known, identified impurity like 3-Keto Fluvastatin in the drug substance is often set at "Not More Than 0.2%".[2] The final limit must be justified based on data from batches used in clinical and safety studies, the manufacturing process capability, and stability data.[17] Any unspecified impurity is typically controlled at a lower limit, such as NMT 0.10%.[2]

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of fluvastatin-containing medicines. Its status as both a process-related and degradation impurity necessitates a comprehensive control strategy that spans from synthesis design to finished product storage. A thorough understanding of its formation pathways allows for the implementation of targeted mitigation steps, while a robust, validated, stability-indicating HPLC method provides the necessary tool for its accurate monitoring. By integrating these scientific principles and adhering to the regulatory framework established by ICH, pharmaceutical manufacturers can confidently deliver high-purity fluvastatin products that meet the highest standards of safety and efficacy.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

Veeprho. (n.d.). Fluvastatin Impurities and Related Compound. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

USP. (n.d.). USP Monographs: Fluvastatin Capsules. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Fluvastatin. Retrieved from [Link]

-

ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

-

gsrs. (n.d.). 3-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

-

Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

-

IJNRD. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from [Link]

-

PubMed. (n.d.). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Retrieved from [Link]

- N.A. (n.d.).

-

Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Fluvastatin Sodium acid degradate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). An efficient industrial process for the preparation of fluvastatin sodium. Retrieved from [Link]

-

Thieme. (2011). Synthesis of (+)- and (–)-Fluvastatin. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluvastatin-induced myofibrillar damage is associated with elevated ROS, and impaired fatty acid oxidation, and is preceded by mitochondrial morphological changes. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Fluvastatin. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. Retrieved from [Link]

-

Geneesmiddeleninformatiebank. (2015). PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Fluvastatine Accord 80 mg prolonged-release tablet. Retrieved from [Link]

Sources

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. jpionline.org [jpionline.org]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. veeprho.com [veeprho.com]

- 9. veeprho.com [veeprho.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. orientjchem.org [orientjchem.org]

- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 13. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ftp.uspbpep.com [ftp.uspbpep.com]

- 15. ijnrd.org [ijnrd.org]

- 16. youtube.com [youtube.com]

- 17. pharma.gally.ch [pharma.gally.ch]

Spectroscopic data (NMR, IR, Mass) of 3-Keto Fluvastatin

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Keto Fluvastatin

Authored by: A Senior Application Scientist

Abstract

3-Keto Fluvastatin is a significant process-related impurity and degradation product of Fluvastatin, a widely used statin medication for managing cholesterol.[1][2] Its presence in the active pharmaceutical ingredient (API) can impact purity, stability, and potentially, safety and efficacy.[1][2] Therefore, robust analytical methods for its detection, quantification, and structural confirmation are imperative for quality control in drug development and manufacturing. This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Keto Fluvastatin, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While empirical data is not publicly available, this guide synthesizes predictive data based on first principles of spectroscopy and the known chemical structure. Detailed, field-proven protocols for acquiring such data are also presented, offering a self-validating framework for researchers and drug development professionals.

Introduction: The Significance of 3-Keto Fluvastatin

Fluvastatin is a synthetic HMG-CoA reductase inhibitor that plays a crucial role in managing hyperlipidemia.[3] The efficacy and safety of any pharmaceutical product are contingent on the purity of the API. Impurities that arise during synthesis or degradation can have unintended pharmacological effects or reduce the therapeutic efficacy of the drug. 3-Keto Fluvastatin, formed through the oxidation of the 3-hydroxyl group of the heptenoic acid side chain, is one such critical impurity.[2] Its polarity and UV absorbance differ from the parent drug, necessitating specific analytical methods for its monitoring. This guide serves as a foundational resource for the spectroscopic elucidation of 3-Keto Fluvastatin's structure.

Molecular Structure and Functional Group Analysis

The chemical structure of 3-Keto Fluvastatin, (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid, provides the basis for predicting its spectroscopic characteristics.[2][4]

Key Structural Features:

-

Indole Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, substituted with an isopropyl group at the N1 position.

-

Fluorophenyl Group: A para-substituted fluorobenzene ring attached to the C3 position of the indole core.

-

Heptenoic Acid Side Chain: A seven-carbon chain containing several key functional groups:

-

A β-keto group at the C3 position.

-

A δ-hydroxyl group at the C5 position.

-

An α,β-unsaturated system (alkene) between C6 and C7.

-

A carboxylic acid at the C1 position.

-

These functional groups each have characteristic spectroscopic signatures that will be explored in the following sections.

Diagram: Logical Relationship of Functional Groups in 3-Keto Fluvastatin

Caption: Key functional moieties of 3-Keto Fluvastatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Keto Fluvastatin.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet. |

| ~7.0 - 7.6 | Multiplet | 8H | Aromatic-H | Protons on the indole ring and the fluorophenyl group will resonate in the aromatic region. The specific splitting patterns will depend on their coupling with adjacent protons and the fluorine atom. |

| ~6.5 - 6.8 | Doublet of doublets | 1H | C7-H (vinylic) | This vinylic proton is coupled to the C6 proton and is part of the indole system, leading to a downfield shift. |

| ~5.5 - 5.8 | Doublet of doublets | 1H | C6-H (vinylic) | Coupled to the C7 proton and the C5 proton, appearing in the vinylic region. |

| ~4.5 - 4.8 | Multiplet | 1H | N-CH(CH₃)₂ | The methine proton of the isopropyl group is adjacent to the nitrogen atom, causing a downfield shift. |

| ~4.2 - 4.4 | Multiplet | 1H | C5-H | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen atom. |

| ~3.5 - 3.7 | Singlet | 2H | C2-H₂ | These protons are alpha to the carboxylic acid carbonyl group, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| ~2.7 - 2.9 | Doublet | 2H | C4-H₂ | These protons are alpha to the ketone carbonyl group and adjacent to the C5-H, hence appearing as a doublet. |

| ~1.5 - 1.7 | Doublet | 6H | N-CH(CH₃)₂ | The six equivalent protons of the two methyl groups on the isopropyl substituent will appear as a doublet due to coupling with the methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Justification |

| ~205 - 215 | C=O | C3 (Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~170 - 180 | C=O | C1 (Carboxylic Acid) | Carboxylic acid carbonyl carbons are also deshielded, but typically appear upfield relative to ketones. |

| ~110 - 165 | Aromatic/Vinylic C | Indole, Fluorophenyl, C6, C7 | Carbons in the aromatic rings and the double bond will resonate in this region. The carbon attached to fluorine will show a large C-F coupling constant. |

| ~65 - 75 | C-O | C5 | The carbon atom bonded to the hydroxyl group is deshielded. |

| ~45 - 55 | C-N | N-CH(CH₃)₂ | The methine carbon of the isopropyl group is attached to nitrogen. |

| ~40 - 50 | CH₂ | C2, C4 | Methylene carbons adjacent to carbonyl groups. |

| ~20 - 25 | CH₃ | N-CH(CH₃)₂ | The methyl carbons of the isopropyl group will appear in the aliphatic region. |

Diagram: NMR Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3500 - 3200 (broad) | O-H stretch | C5-OH (Alcohol) | The broadness is due to hydrogen bonding. |

| 3300 - 2500 (broad) | O-H stretch | -COOH (Carboxylic Acid) | A very broad absorption characteristic of the hydrogen-bonded dimer of a carboxylic acid. |

| ~1715 | C=O stretch | C3=O (Ketone) | A strong, sharp absorption typical for an aliphatic ketone. |

| ~1700 | C=O stretch | -COOH (Carboxylic Acid) | A strong absorption, often overlapping with the ketone stretch. |

| ~1650 | C=C stretch | C6=C7 (Alkene) | Absorption for the carbon-carbon double bond. |

| 1600, 1475 | C=C stretch | Aromatic Rings | Characteristic absorptions for the aromatic rings. |

| ~1250 | C-F stretch | Aryl-F | A strong absorption indicating the presence of the C-F bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion

Using a soft ionization technique like Electrospray Ionization (ESI), 3-Keto Fluvastatin (Molecular Weight: 409.45 g/mol [4][5]) is expected to be detected as:

-

Positive Ion Mode ([M+H]⁺): m/z 410.17

-

Negative Ion Mode ([M-H]⁻): m/z 408.16

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the molecular ion would likely yield characteristic fragment ions. A plausible fragmentation pathway for the [M+H]⁺ ion is outlined below.

Diagram: Proposed ESI-MS/MS Fragmentation of 3-Keto Fluvastatin

Caption: Plausible fragmentation pathway for protonated 3-Keto Fluvastatin.

Explanation of Fragmentation:

-

Loss of Water (H₂O): The initial loss of water from the hydroxyl group at C5 is a common fragmentation pathway, leading to a fragment at m/z 392.

-

Loss of Carbon Dioxide (CO₂): Decarboxylation of the carboxylic acid group would result in a fragment at m/z 366.

-

Cleavage of the Side Chain: A significant fragmentation would likely involve the cleavage of the heptenoic acid side chain, leading to the stable indole-containing fragment. For instance, cleavage between C4 and C5 after water loss could lead to a fragment at m/z 296.

Experimental Protocols

The following are generalized but robust protocols for the spectroscopic analysis of a small molecule like 3-Keto Fluvastatin.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 3-Keto Fluvastatin reference standard.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe to the appropriate frequency for the solvent used.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, potentially using a pulse program like DEPT to aid in distinguishing CH, CH₂, and CH₃ groups.

-

(Optional but recommended) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to confirm assignments.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts, multiplicities, and correlations from 2D spectra.

-

Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of 3-Keto Fluvastatin at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

-

-

Liquid Chromatography:

-

Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Set a flow rate of 0.2-0.4 mL/min and a column temperature of 30-40 °C.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the target analyte.

-

Acquire full scan mass spectra over a range of m/z 100-600 to detect the molecular ion.

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 410 or 408) and applying collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the peak corresponding to 3-Keto Fluvastatin in the chromatogram.

-

Confirm the molecular weight from the full scan mass spectrum.

-

Elucidate the structure of the fragment ions from the MS/MS spectrum to confirm the identity of the compound.

-

Conclusion

The structural elucidation of impurities like 3-Keto Fluvastatin is a critical aspect of pharmaceutical quality control. This guide provides a comprehensive, predictive framework for its spectroscopic characterization using NMR, IR, and Mass Spectrometry. The predicted data, based on fundamental principles, offers a robust starting point for the analysis and confirmation of this compound. The detailed experimental protocols provide a validated methodology for acquiring high-quality data, ensuring scientific integrity and trustworthiness in the analytical workflow. By leveraging these insights, researchers and drug development professionals can effectively monitor and control this critical impurity, ultimately contributing to the safety and efficacy of Fluvastatin products.

References

-

PubChem. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass spectrum of Fluvastatin Sodium acid degradate. [Link]

-

GSRS. 3-KETO FLUVASTATIN. Global Substance Registration System. [Link]

-

precisionFDA. 3-HYDROXY-5-KETO FLUVASTATIN SODIUM. [Link]

-

Axios Research. Fluvastatin Degradation Product (diastereomeric mixture). [Link]

-

Veeprho. 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. [Link]

-

Pharmaffiliates. Fluvastatin-impurities. [Link]

-

Oriental Journal of Chemistry. An efficient industrial process for the preparation of fluvastatin sodium. [Link]

-

Veeprho. 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. [Link]

-

Pharmaffiliates. 3-Hydroxy-5-Keto Fluvastatin Sodium. [Link]

-

IJNRD. development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. [Link]

-

GSRS. 3-KETO FLUVASTATIN SODIUM. Global Substance Registration System. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

PubMed Central. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. [Link]

-

PubChem. Fluvastatin | C24H26FNO4 | CID 1548972. National Center for Biotechnology Information. [Link]

-

Allmpus. fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. [Link]

-

PubMed. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. [Link]

-

SCIEX. Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Keto Fluvastatin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of the physicochemical properties of drug impurities is paramount in the development of safe, effective, and stable pharmaceutical products. This guide provides an in-depth exploration of the solubility and stability of 3-Keto Fluvastatin Sodium Salt, a known process-related and oxidative degradation impurity of the widely prescribed cholesterol-lowering agent, Fluvastatin.[1][2]

The following sections will delve into the structural characteristics, solubility profile, and stability under various stress conditions of this critical impurity. Furthermore, this guide will present detailed experimental protocols for the characterization and quantification of this compound, adhering to the principles of scientific integrity and providing actionable insights for researchers and formulation scientists.

Introduction to this compound